![molecular formula C12H10ClN5O3 B2880688 5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride CAS No. 1421604-98-9](/img/structure/B2880688.png)
5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as Enamine-ENA372573528, has the CAS Number 1421604-98-9 . Its IUPAC name is 5-[(3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]nicotinic acid dihydrochloride . The molecular weight of this compound is 344.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9N5O3.2ClH/c1-7-15-16-10-11(14-2-3-17(7)10)20-9-4-8(12(18)19)5-13-6-9;;/h2-6H,1H3,(H,18,19);2*1H . This indicates the presence of a triazolo[4,3-a]pyrazine core with a methyl group at position 3, an oxy group at position 8 linked to a pyridine ring, and a carboxylic acid group on the pyridine ring .It is stored at room temperature . The compound’s InChI key is DJKQKEAGQDSPSQ-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
- Synthesis of 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine Derivatives: Kumar and Mashelkar (2008) detailed the synthesis of novel 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, which may have potential antihypertensive activity. This synthesis process can be related to the study of similar compounds like the one in your query (N. Kumar & U. Mashelkar, 2008).
Antibacterial and Antifungal Activities
- Antimicrobial Properties of Triazolopyridine Derivatives: Hassan (2013) synthesized various pyrazoline and pyrazole derivatives, including those with [1,2,4]triazolo[4,3-a]pyrazine moieties, and evaluated their antimicrobial activities against common bacterial and fungal strains. This indicates the potential of related compounds in antimicrobial applications (S. Y. Hassan, 2013).
Molecular Docking and In Vitro Screening
- Molecular Docking Studies: Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine derivatives, including triazolopyridine, to assess their binding energies and potential biological activities. This research highlights the importance of computational methods in evaluating the biological potential of compounds like 5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride (E. M. Flefel et al., 2018).
Antitumor and Antimicrobial Activities
- Potential in Cancer and Microbial Infections: Riyadh (2011) explored the synthesis of N-arylpyrazole-containing compounds, including [1,2,4]triazolo[4,3-a]pyrazines, and their activities against cancer cell lines and microbial infections. These findings suggest the therapeutic potential of related compounds in treating various diseases (S. Riyadh, 2011).
Cardiovascular Applications
- Cardiovascular Effects of Triazolopyrimidines: Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines with potential coronary vasodilating and antihypertensive activities, highlighting the relevance of triazolopyrimidine derivatives in cardiovascular research. This might be extrapolated to the therapeutic potential of compounds like this compound in cardiovascular diseases (Y. Sato et al., 1980).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s novel structure, it is likely that it interacts with unique biochemical pathways
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all important factors that need to be investigated .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It is likely that the compound has multiple effects at the molecular and cellular level, given its complex structure
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride' involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine with 5-hydroxypyridine-3-carboxylic acid, followed by the addition of dihydrochloride to form the final product.", "Starting Materials": [ "3-methyl-[1,2,4]triazolo[4,3-a]pyrazine", "5-hydroxypyridine-3-carboxylic acid", "dihydrochloride" ], "Reaction": [ "Step 1: 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is reacted with 5-hydroxypyridine-3-carboxylic acid in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with dihydrochloride to form the final product, '5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride'." ] } | |
| 1421604-98-9 | |
Formule moléculaire |
C12H10ClN5O3 |
Poids moléculaire |
307.69 g/mol |
Nom IUPAC |
5-[(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H9N5O3.ClH/c1-7-15-16-10-11(14-2-3-17(7)10)20-9-4-8(12(18)19)5-13-6-9;/h2-6H,1H3,(H,18,19);1H |
Clé InChI |
HTNCXWUILZEFCP-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C=CN=C2OC3=CN=CC(=C3)C(=O)O.Cl.Cl |
SMILES canonique |
CC1=NN=C2N1C=CN=C2OC3=CN=CC(=C3)C(=O)O.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2880605.png)
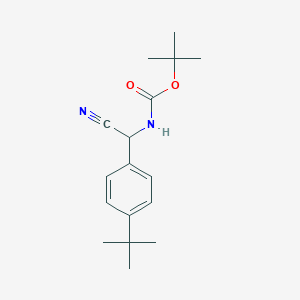

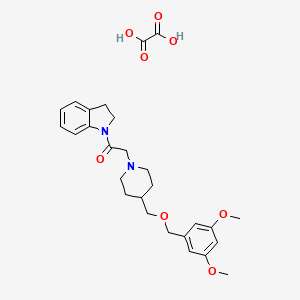
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2880612.png)
![(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2880613.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2880614.png)
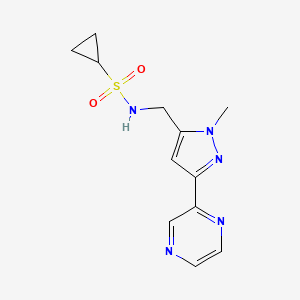
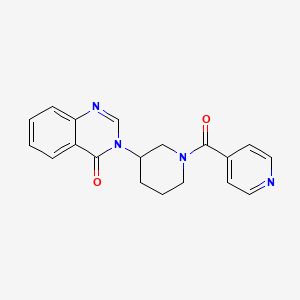
![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)

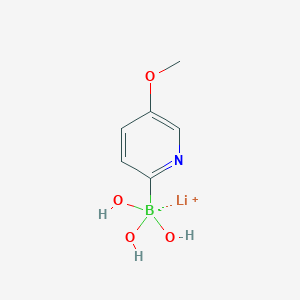

![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
